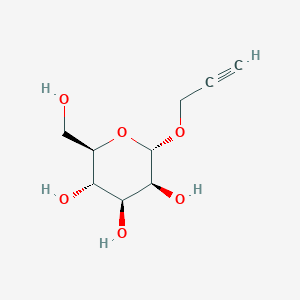![molecular formula C23H20F2N6O3S B2864211 N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-66-9](/img/structure/B2864211.png)
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several notable substructures, including a 2,4-difluorophenyl group, a triazolo[4,3-b]pyridazine ring, and a 4-methoxybenzamide moiety . These groups are common in medicinal chemistry and materials science due to their diverse chemical properties and potential for various interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the aforementioned functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a fused heterocyclic system containing multiple nitrogen atoms, which could contribute to its reactivity and potential binding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of fluorine atoms could impact its polarity and the strength of its intermolecular interactions .Scientific Research Applications
Anticancer Agent Development
The core structure of the compound, which includes a [1,2,4]triazolo[4,3-b]pyridazin scaffold, has been associated with anticancer activities . The presence of the difluorophenyl group could potentially interact with various biological targets, making it a candidate for the development of new anticancer drugs. Research into similar compounds has shown promise in inhibiting the growth of cancer cells, and this compound could be part of targeted therapies that focus on specific cancer types.
Antimicrobial Applications
Compounds with [1,2,4]triazolo and thiadiazine scaffolds have demonstrated antimicrobial properties . This compound could be synthesized and tested against a range of bacterial and fungal strains to assess its efficacy as an antimicrobial agent. Its potential use in combating drug-resistant strains of bacteria could be particularly valuable.
Analgesic and Anti-inflammatory Uses
The structural features of this compound suggest it may have analgesic and anti-inflammatory capabilities . By modulating inflammatory pathways or interacting with pain receptors, it could contribute to the development of new pain management medications, especially for chronic pain conditions that do not respond well to current treatments.
Enzyme Inhibition
The compound’s ability to act as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase and cholinesterase, could be explored . Enzyme inhibitors are crucial in treating various diseases, including glaucoma, Alzheimer’s disease, and certain types of cancers. The compound could be a lead molecule in the design of new inhibitors with improved specificity and potency.
Antioxidant Properties
As an antioxidant, this compound could help in reducing oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases . Its efficacy in scavenging free radicals could be assessed to determine its potential as a therapeutic agent.
Antiviral Research
The compound’s structure is conducive to antiviral activity, which could be particularly useful in the design of drugs against RNA viruses . Given the ongoing need for antiviral agents, especially in the wake of pandemics, this compound could be a valuable addition to the arsenal of antiviral compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O3S/c1-34-16-5-2-14(3-6-16)23(33)26-11-10-20-29-28-19-8-9-22(30-31(19)20)35-13-21(32)27-18-7-4-15(24)12-17(18)25/h2-9,12H,10-11,13H2,1H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHQASCCBWXVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Butyryl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2864129.png)
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2864130.png)
![(5-fluorobenzo[b]thiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864134.png)
![2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid](/img/structure/B2864135.png)
![1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate](/img/structure/B2864137.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2864138.png)

![Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2864140.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2864141.png)
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2864144.png)

![(2Z)-2-{[3-(aminocarbonyl)phenyl]imino}-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2864147.png)
![Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B2864148.png)
